4-(Allyloxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxy)benzenesulfonamide is an organic compound characterized by the presence of an allyloxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)benzenesulfonamide typically involves the following steps:
Preparation of 4-Hydroxybenzenesulfonamide: This can be achieved by sulfonation of phenol followed by amination.
Allylation: The 4-hydroxybenzenesulfonamide is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form this compound.
The reaction conditions generally involve:
Solvent: Dimethylformamide (DMF) or acetone.
Temperature: Room temperature to 60°C.
Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. The use of automated systems for precise control of reaction conditions would be essential to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(Allyloxy)benzenesulfonic acid.
Reduction: Formation of this compound derivatives with reduced sulfonamide groups.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(Allyloxy)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including pain modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)benzenesulfonamide, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can modulate physiological processes, including pain perception.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)benzenesulfonamide: Similar structure but with a methoxy group instead of an allyloxy group.
4-(Ethoxy)benzenesulfonamide: Contains an ethoxy group instead of an allyloxy group.
4-(Propoxy)benzenesulfonamide: Features a propoxy group in place of the allyloxy group.
Uniqueness
4-(Allyloxy)benzenesulfonamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness can influence its binding affinity to enzymes and its overall chemical behavior, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-prop-2-enoxybenzenesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h2-6H,1,7H2,(H2,10,11,12) |
InChI Key |
OYORSBMGLVESSS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.